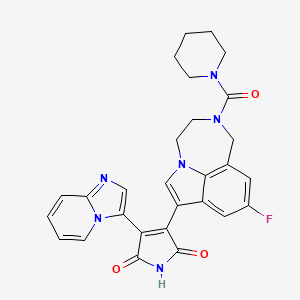

LY2090314

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

LY2090314 is a potent, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), targeting both GSK-3α and GSK-3β isoforms with sub-nanomolar efficacy (IC50 values of 1.5 nM and 0.9 nM, respectively).[1][2][3][4][5][6][7] Its primary mechanism involves preventing the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin, leading to β-catenin stabilization and robust activation of the canonical Wnt signaling pathway.[6][8] This activity makes it a critical tool for research in areas where precise modulation of Wnt signaling is required, such as oncology, stem cell biology, and neurobiology.[8][9][10][11]

References

- [1] Atkinson, J. M., Rank, K. B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. PLOS ONE, 10(4), e0125028.

- [3] Atkinson, J. M., et al. (2015). Figure 1: LY2090314 is a GSK inhibitor which elevated Wnt signaling in melanoma cell lines. ResearchGate.

- [8] Jugo, D., et al. (2022). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. RSC Medicinal Chemistry, 13(7), 785-803.

- [11] Mishra, R. (2020). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. Cancers, 12(6), 1605.

- [14] Ly-2090314. PubChem, National Center for Biotechnology Information.

- [15] Rubin, L. L., et al. (2017). U.S. Patent Application No. 15/449,118.

While numerous GSK-3 inhibitors are commercially available, including the widely used benchmark CHIR99021, they are not functionally interchangeable.[12] Differences in kinase selectivity profiles can lead to significant variations in experimental outcomes. Less selective inhibitors may engage off-targets, producing confounding artifacts that compromise data reproducibility, a critical issue in sensitive applications like stem cell differentiation or pathway analysis.[9][12] LY2090314 was developed for high selectivity towards GSK-3, providing greater assurance that observed effects are due to on-target Wnt pathway activation rather than unintended kinase interactions.[5][13] This makes it a more reliable tool for studies demanding high-fidelity signal modulation.

References

- [8] Jugo, D., et al. (2022). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. RSC Medicinal Chemistry, 13(7), 785-803.

- [22] Lee, K. S., et al. (2020). Premise and peril of Wnt signaling activation through GSK-3β inhibition. Cell Communication and Signaling, 18(1), 133.

Superior Biochemical Potency for GSK-3 Inhibition

In cell-free biochemical assays, LY2090314 demonstrates exceptional potency against both GSK-3 isoforms, with an IC50 of 0.9 nM for GSK-3β and 1.5 nM for GSK-3α.[2][3][5][7] This represents one of the highest reported potencies for a GSK-3 inhibitor, allowing for effective target engagement at very low concentrations, which can minimize the risk of off-target effects often seen with less potent compounds used at higher doses.[14]

| Evidence Dimension | Inhibitory Concentration (IC50) |

| Target Compound Data | 0.9 nM (GSK-3β), 1.5 nM (GSK-3α) |

| Comparator Or Baseline | General class of GSK-3 inhibitors, many of which operate in higher nanomolar or micromolar ranges. |

| Quantified Difference | Sub-nanomolar to low-nanomolar potency, often orders of magnitude higher than older or less optimized inhibitors. |

| Conditions | Cell-free recombinant human GSK-3α/β enzyme assays. |

Higher potency allows for the use of lower experimental concentrations, reducing material costs and significantly lowering the risk of off-target effects that can confound results.

High Kinase Selectivity for Reliable On-Target Effects

LY2090314 is characterized as highly selective for GSK-3. In a broad kinase panel screening, it demonstrated greater than 10-fold selectivity for GSK-3 over 40 other kinases at a concentration of 20 µM.[13] This high degree of selectivity is a critical procurement differentiator compared to more promiscuous inhibitors.[12] Using a highly selective compound like LY2090314 ensures that observed cellular phenotypes, such as β-catenin stabilization or Axin2 expression, are directly attributable to GSK-3 inhibition, enhancing experimental validity.[15][16]

| Evidence Dimension | Kinase Selectivity |

| Target Compound Data | >10-fold selectivity for GSK-3 over a panel of 40 other kinases. |

| Comparator Or Baseline | Other GSK-3 inhibitors like BIO, which exhibit lower kinase selectivity.[12] |

| Quantified Difference | Significantly cleaner kinase profile compared to promiscuous inhibitors. |

| Conditions | In vitro kinase panel screening at 20 µM. |

High selectivity minimizes confounding data from off-target kinase inhibition, leading to more reliable, reproducible, and easily interpretable experimental results.

Demonstrated In Vitro and In Vivo Wnt Pathway Activation and Target Engagement

LY2090314 confirms its on-target mechanism in cellular and in vivo models. In A375 melanoma cells, treatment with 20 nM LY2090314 leads to a time-dependent stabilization of β-catenin and an increase in the Wnt-responsive gene, Axin2.[15] Furthermore, a single 25 mg/kg dose in mice elevates Axin2 gene expression in vivo, confirming target engagement and pathway activation in a whole-animal system.[15][16] This provides direct evidence of its bioavailability and functional activity, a critical consideration for researchers planning in vivo studies.

| Evidence Dimension | Functional Wnt Pathway Activation |

| Target Compound Data | Effective β-catenin stabilization at 20 nM in vitro; significant Axin2 elevation in vivo with a single 25 mg/kg dose. |

| Comparator Or Baseline | Untreated controls or less effective Wnt activators like Riluzole.[15] |

| Quantified Difference | Potent induction of Wnt pathway markers at low nanomolar concentrations in vitro and demonstrated target engagement in vivo. |

| Conditions | In vitro A375 melanoma cell culture; in vivo murine xenograft models. |

This confirms that the compound's high biochemical potency translates to effective, on-target biological activity in both cell culture and animal models, justifying its selection for preclinical research.

High-Fidelity Wnt/β-Catenin Pathway Interrogation

For studies requiring precise and unambiguous activation of the Wnt/β-catenin pathway, the high selectivity and potency of LY2090314 are paramount. Its use minimizes the risk that results are influenced by off-target kinase activity, making it the preferred choice for fundamental research into Wnt signaling mechanisms, target validation, and screening for downstream effectors.[13][15]

Cancer Research Models Requiring Specific GSK-3 Inhibition

In cancer models where GSK-3 is a therapeutic target, such as specific melanomas or lymphoid malignancies, LY2090314 provides potent, on-target inhibition.[8][17] Its demonstrated ability to induce apoptosis and inhibit proliferation in sensitive cell lines at nanomolar concentrations makes it a superior tool for preclinical studies aiming to validate GSK-3 as a target or to test its inhibition in combination with other agents.[18]

In Vivo Pharmacodynamic and Efficacy Studies

Given its proven ability to engage GSK-3 and activate Wnt signaling in vivo after systemic administration, LY2090314 is well-suited for animal studies.[15][16] Researchers can be confident in achieving on-target effects in preclinical models, a critical factor for studies investigating the therapeutic potential of GSK-3 inhibition for various diseases.

References

- [1] Atkinson, J. M., Rank, K. B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. PLOS ONE, 10(4), e0125028.

- [2] Atkinson, J. M., Rank, K. B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. PLOS ONE, 10(4), e0125028.

- [7] Teo, T., et al. (2022). GSK3β Inhibition Is a Unique Vulnerability in Lymphoid Malignancies. Blood, 140(Supplement 1), 1845–1846.

- [12] Atkinson, J. M., Rank, K. B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. PLOS ONE, 10(4), e0125028.

- [19] Kunnimalaiyaan, S., et al. (2018). Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro. BMC Cancer, 18(1), 560.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Inhibition of GSK-3β activity suppresses HCC malignant phenotype by inhibiting glycolysis via activating AMPK/mTOR signaling

Guoxu Fang, Peilin Zhang, Jingfeng Liu, Xu Zhang, Xiangjie Zhu, Rong Li, Hongyang WangPMID: 31404613 DOI: 10.1016/j.canlet.2019.08.003

Abstract

Glycogen synthase kinase-3 beta (GSK-3β) has been shown to play a critical role in the development of many cancers, but its role in hepatocellular carcinoma (HCC) remains unclear. Deregulating cellular energetics is a signature hallmark of cancer, therefore modulating cancer metabolism has become an attractive anti-cancer approach in recent years. As a key enzyme in glucose metabolism, understanding the role of GSK-3β in cancer metabolic process may facilitate the development of effective therapeutic approach for HCC. In this study, we showed that inhibition of GSK-3β led to diminished viability, metastasis and tumorigenicity in HCC cells. Suppression of GSK-3β activity also reduced glucose consumption, lactate production and adenosine triphosphate (ATP) levels in HCC cells. The decreased extracellular acidification rate (ECAR) and down-regulated key enzymes on the glycolysis pathway by GSK3β inhibition demonstrated that GSK-3β was involved in glycolysis process of HCC. Mechanistically, the metabolic change and anti-cancer effect by GSK-3β inhibition was achieved mainly through activation of adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling, which negatively affected glycolysis and cell proliferation. The results from primary HCC cells and from in vivo nude mice model confirmed our observations. Our study results indicated that GSK-3β may become a promising therapeutic target for HCC.Modulating TAK1 Expression Inhibits YAP and TAZ Oncogenic Functions in Pancreatic Cancer

Raffaela Santoro, Marco Zanotto, Francesca Simionato, Camilla Zecchetto, Valeria Merz, Chiara Cavallini, Geny Piro, Fabio Sabbadini, Federico Boschi, Aldo Scarpa, Davide MelisiPMID: 31562256 DOI: 10.1158/1535-7163.MCT-19-0270

Abstract

YAP and TAZ are central determinants of malignancy; however, their functions remain still undruggable. We identified TGFβ-activated kinase 1 (TAK1) as a central hub integrating the most relevant signals sustaining pancreatic cancer aggressiveness and chemoresistance. Glycogen synthase kinase (GSK)3 is known to stabilize TAK1, and its inhibition causes a reduction in TAK1 levels. Here, we hypothesized that TAK1 could sustain YAP/TAZ program, and thus, modulation of TAK1 expression through the inhibition of GSK3 could impair YAP/TAZ functions in pancreatic cancer.Differentially expressed transcripts between pancreatic cancer cells expressing scramble or-specific shRNA were annotated for functional interrelatedness by ingenuity pathway analysis. TAK1 expression was modulated by using different GSK3 inhibitors, including LY2090314.

activity of LY2090314 alone or in combination with nab-paclitaxel was evaluated in an orthotopic nude mouse model.Differential gene expression profiling revealed significant association of TAK1 expression with HIPPO and ubiquitination pathways. We measured a significant downregulation of YAP/TAZ and their regulated genes in shTAK1 cells. TAK1 prevented YAP/TAZ proteasomal degradation in a kinase independent manner, through a complex with TRAF6, thereby fostering their K63-ubiquitination versus K48-ubiquitination. Pharmacologic modulation of TAK1 by using GSK3 inhibitors significantly decreased YAP/TAZ levels and suppressed their target genes and oncogenic functions.

, LY2090314 plus nab-paclitaxel significantly prolonged mice survival duration.Our study demonstrates a unique role for TAK1 in controlling YAP/TAZ in pancreatic cancer. LY2090314 is a novel agent that warrants further clinical development in combination with nab-paclitaxel for the treatment of pancreatic cancer.

Berberine coated mannosylated liposomes curtail RANKL stimulated osteoclastogenesis through the modulation of GSK3β pathway via upregulating miR-23a

Sali Sujitha, Mahaboobkhan RasoolPMID: 31261037 DOI: 10.1016/j.intimp.2019.105703

Abstract

Drug-induced microRNAs manifest significant therapeutic approaches; however, such progress in the treatment of osteopathic disorders including osteoporosis and rheumatoid arthritis still remains obscure. Contrarily, non-specific drug delivery, at high doses, increases the risk of side effects and reduces drug therapeutic efficacy. Accordingly, the present study was designed to examine the therapeutic effect of berberine coated mannosylated liposomes (ML-BBR) on RANKL (100 ng/ml) stimulated bone marrow-derived monocytes/macrophages (BMMs) via altering miR-23a expression. Initial studies using confocal microscopy showed successful internalization of ML-BBR in RANKL stimulated BMMs. Treatment with ML-BBR abrogated the increased osteoclast formation in BMM cells via inhibiting phosphorylated glutathione synthase kinase beta (p-GSK3β) mediated NFATc1 activation. Consequently, ML-BBR also attenuated the expression of bone-degrading enzymes (TRAP, cathepsin K and MMP-9) thereby inhibiting the bone resorptive activity of osteoclasts. Moreover, ML-BBR induced the expression levels of miR-23a at the gene level, which in turn attenuated GSK3β/p-GSK3β expression as confirmed via blotting analysis. Further miR-23a inhibition of the GSK3β phosphorylation was confirmed using luciferase reporter assay. Comparatively, LY2090314 (GSK3β inhibitor) treatment inhibited the protein level expression of GSK3β/p-GSK3β. However, LY2090314 treatment induced a basal level expression of miR-23a owing to the suggestion that ML-BBR has an influential role in upregulating miR-23a level to inhibit GSK-3β phosphorylation. Cumulatively, our findings endorsed that preferential internalization of ML-BBR by BMMs effectively modulated the RANKL/p-GSK3β pathway and curtailed the osteoclast-mediated bone erosion possibly through post-transcriptional gene silencing via miR-23a.An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia

David A Rizzieri, Sarah Cooley, Olatoyosi Odenike, Lisette Moonan, Kay Hoong Chow, Kimberley Jackson, Xuejing Wang, Leslie Brail, Gautam BorthakurPMID: 26735141 DOI: 10.3109/10428194.2015.1122781

Abstract

This open-label, Phase-2 study investigated the safety of LY2090314 (GSK-3 inhibitor) in AML patients. Twenty patients received 40-mg LY2090314 (50-mg ranitidine pretreatment) as follows: Cohort 1 - days 1, 8, and 15 of a 28-d cycle (n = 7); Cohort 2 - days 1, 5, and 9 of a 21-d cycle (n = 6); Cohort 3 - days 1, 5, 9, and 12 of a 21-d cycle (n = 7). Decreased appetite (n = 7) and nausea (n = 4) were the most frequently reported possibly drug-related non-hematologic treatment-emergent adverse events (TEAEs). Hematologic TEAEs included febrile neutropenia (n = 2), thrombocytopenia (n = 1), and anemia (n = 1). Atrial flutter (n = 1), QT interval prolongation (n = 3), and visual disturbances (n = 2) were observed, but were not clinically significant (investigator assessed). Although β-catenin levels indicated an on-target effect, no complete or partial remissions were observed. Pharmacokinetics were consistent with a previous Phase 1 study. These data suggest that single-agent LY2090314 has acceptable safety but limited clinical benefit in AML patients at the dose/frequencies investigated.Investigational small-molecule drug selectively suppresses constitutive CYP2B6 activity at the gene transcription level: physiologically based pharmacokinetic model assessment of clinical drug interaction risk

Maciej J Zamek-Gliszczynski, Michael A Mohutsky, Jessica L F Rehmel, Alice B KePMID: 24658455 DOI: 10.1124/dmd.114.057018

Abstract

The glycogen synthase kinase-3 inhibitor LY2090314 specifically impaired CYP2B6 activity during in vitro evaluation of cytochrome P450 (P450) enzyme induction in human hepatocytes. CYP2B6 catalytic activity was significantly decreased following 3-day incubation with 0.1-10 μM LY2090314, on average by 64.3% ± 5.0% at 10 μM. These levels of LY2090314 exposure were not cytotoxic to hepatocytes and did not reduce CYP1A2 and CYP3A activities. LY2090314 was not a time-dependent CYP2B6 inhibitor, did not otherwise inhibit enzyme activity at concentrations ≤10 μM, and was not metabolized by CYP2B6. Thus, mechanism-based inactivation or other direct interaction with the enzyme could not explain the observed reduction in CYP2B6 activity. Instead, LY2090314 significantly reduced CYP2B6 mRNA levels (Imax = 61.9% ± 1.4%; IC50 = 0.049 ± 0.043 μM), which were significantly correlated with catalytic activity (r(2) = 0.87, slope = 0.77; Imax = 57.0% ± 10.8%, IC50 = 0.057 ± 0.027 μM). Direct inhibition of constitutive androstane receptor by LY2090314 is conceptually consistent with the observed CYP2B6 transcriptional suppression (Imax = 100.0% ± 10.8% and 57.1% ± 2.4%; IC50 = 2.5 ± 1.2 and 2.1 ± 0.4 μM for isoforms 1 and 3, respectively) and may be sufficiently extensive to overcome the weak but potent activation of pregnane X receptor by ≤10 μM LY2090314 (19.3% ± 2.2% of maximal rifampin response, apparent EC50 = 1.2 ± 1.1 nM). The clinical relevance of these findings was evaluated through physiologically based pharmacokinetic model simulations. CYP2B6 suppression by LY2090314 is not expected clinically, with a projected <1% decrease in hepatic enzyme activity and <1% decrease in hydroxybupropion exposure following bupropion coadministration. However, simulations showed that observed CYP2B6 suppression could be clinically relevant for a drug with different pharmacokinetic properties from LY2090314.Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro

Selvi Kunnimalaiyaan, Victoriana K Schwartz, Iris Alao Jackson, T Clark Gamblin, Muthusamy KunnimalaiyaanPMID: 29751783 DOI: 10.1186/s12885-018-4474-7

Abstract

Neuroblastoma (NB) is a devastating disease. Despite recent advances in the treatment of NB, about 60% of high-risk NB will have relapse and therefore long-term event free survival is very minimal. We have reported that targeting glycogen synthase kinase-3 (GSK-3) may be a potential strategy to treat NB. Consequently, investigating LY2090314, a clinically relevant GSK-3 inhibitor, on NB cellular proliferation and may be beneficial for NB treatment.The effect of LY2090314 was compared with a previously studied GSK-3 inhibitor, Tideglusib. Colorimetric, clonogenic, and live-cell image confluency assays were used to study the proliferative effect of LY2090314 on NB cell lines (NGP, SK-N-AS, and SH-SY-5Y). Western blotting and caspase glo assay were performed to determine the mechanistic function of LY2090314 in NB cell lines.

LY2090314 treatment exhibited significant growth reduction starting at a 20 nM concentration in NGP, SK-N-AS, and SH-SY-5Y cells. Western blot analysis indicated that growth suppression was due to apoptosis as evidenced by an increase in pro-apoptotic markers cleaved PARP and cleaved caspase-3 and a reduction in the anti-apoptotic protein, survivin. Further, treatment significantly reduced the level of cyclin D1, a key regulatory protein of the cell cycle and apoptosis. Functionally, this was confirmed by an increase in caspase activity. LY2090314 treatment reduced the expression levels of phosphorylated GSK-3 proteins and increased the stability of β-catenin in these cells.

LY2090314 effectively reduces growth of both human MYCN amplified and non-amplified NB cell lines in vitro. To our knowledge, this is the first study to look at the effect of LY2090314 in NB cell lines. These results indicate that GSK-3 may be a therapeutic target for NB and provide rationale for further preclinical analysis using LY2090314.

A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous LY2090314, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin

Jhanelle E Gray, Jeffrey R Infante, Les H Brail, George R Simon, Jennifer F Cooksey, Suzanne F Jones, Daphne L Farrington, Adeline Yeo, Kimberley A Jackson, Kay H Chow, Maciej J Zamek-Gliszczynski, Howard A Burris 3rdPMID: 26403509 DOI: 10.1007/s10637-015-0278-7

Abstract

LY2090314 (LY) is a glycogen synthase kinase 3 inhibitor with preclinical efficacy in xenograft models when combined with platinum regimens. A first-in-human phase 1 dose-escalation study evaluated the combination of LY with pemetrexed/carboplatin.Forty-one patients with advanced solid tumors received single-dose LY monotherapy lead-in and 37 patients received LY (10-120 mg) plus pemetrexed/carboplatin (500 mg/m(2) and 5-6 AUC, respectively) across 8 dose levels every 21 days. Primary objective was maximum tolerated dose (MTD) determination; secondary endpoints included safety, antitumor activity, pharmacokinetics, and beta-catenin pharmacodynamics.

MTD of LY with pemetrexed/carboplatin was 40 mg. Eleven dose-limiting toxicities (DLTs) occurred in ten patients. DLTs during LY monotherapy occurred at ≥ 40 mg: grade 2 visual disturbance (n = 1) and grade 3/4 peri-infusional thoracic pain during or shortly post infusion (n = 4; chest, upper abdominal, and back pain). Ranitidine was added after de-escalation to 80 mg LY to minimize peri-infusional thoracic pain. Following LY with pemetrexed/carboplatin therapy, DLTs included grade 3/4 thrombocytopenia (n = 4) and grade 4 neutropenia (n = 1). Best overall response by RECIST included 5 confirmed partial responses (non-small cell lung cancer [n = 3], mesothelioma, and breast cancer) and 19 patients having stable disease. Systemic LY exposure was approximately linear over dose range studied. Transient upregulation of beta-catenin measured in peripheral blood mononuclear cells (PBMCs) occurred at 40 mg LY.

The initial safety profile of LY2090314 was established. MTD LY dose with pemetrexed/carboplatin is 40 mg IV every 3 weeks plus ranitidine. Efficacy of LY plus pemetrexed/carboplatin requires confirmation in randomized trials.

Efficient Generation of Small Intestinal Epithelial-like Cells from Human iPSCs for Drug Absorption and Metabolism Studies

Ryosuke Negoro, Kazuo Takayama, Kanae Kawai, Kazuo Harada, Fuminori Sakurai, Kazumasa Hirata, Hiroyuki MizuguchiPMID: 30472010 DOI: 10.1016/j.stemcr.2018.10.019

Abstract

The small intestine plays an important role in the absorption and metabolism of oral drugs. In the current evaluation system, it is difficult to predict the precise absorption and metabolism of oral drugs. In this study, we generated small intestinal epithelial-like cells from human induced pluripotent stem cells (hiPS-SIECs), which could be applied to drug absorption and metabolism studies. The small intestinal epithelial-like cells were efficiently generated from human induced pluripotent stem cell by treatment with WNT3A, R-spondin 3, Noggin, EGF, IGF-1, SB202190, and dexamethasone. The gene expression levels of small intestinal epithelial cell (SIEC) markers were similar between the hiPS-SIECs and human adult small intestine. Importantly, the gene expression levels of colonic epithelial cell markers in the hiPS-SIECs were much lower than those in human adult colon. The hiPS-SIECs generated by our protocol exerted various SIEC functions. In conclusion, the hiPS-SIECs can be utilized for evaluation of drug absorption and metabolism.Repression of GSK3 restores NK cell cytotoxicity in AML patients

Reshmi Parameswaran, Parameswaran Ramakrishnan, Stephen A Moreton, Zhiqiang Xia, Yongchun Hou, Dean A Lee, Kalpana Gupta, Marcos deLima, Rose C Beck, David N WaldPMID: 27040177 DOI: 10.1038/ncomms11154

Abstract

Natural killer cells from acute myeloid leukaemia patients (AML-NK) show a dramatic impairment in cytotoxic activity. The exact reasons for this dysfunction are not fully understood. Here we show that the glycogen synthase kinase beta (GSK3β) expression is elevated in AML-NK cells. Interestingly, GSK3 overexpression in normal NK cells impairs their ability to kill AML cells, while genetic or pharmacological GSK3 inactivation enhances their cytotoxic activity. Mechanistic studies reveal that the increased cytotoxic activity correlates with an increase in AML-NK cell conjugates. GSK3 inhibition promotes the conjugate formation by upregulating LFA expression on NK cells and by inducing ICAM-1 expression on AML cells. The latter is mediated by increased NF-κB activation in response to TNF-α production by NK cells. Finally, GSK3-inhibited NK cells show significant efficacy in human AML mouse models. Overall, our work provides mechanistic insights into the AML-NK dysfunction and a potential NK cell therapy strategy.Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3

Jennifer M Atkinson, Kenneth B Rank, Yi Zeng, Andrew Capen, Vipin Yadav, Jason R Manro, Thomas A Engler, Marcio ChedidPMID: 25915038 DOI: 10.1371/journal.pone.0125028